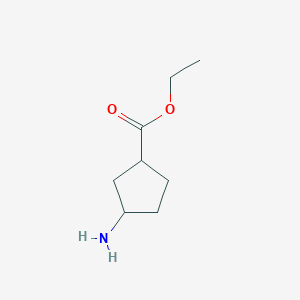
3-(4-Ethylphenyl)prop-2-en-1-ol
Descripción general
Descripción
3-(4-Ethylphenyl)prop-2-en-1-ol , also known as cinnamyl alcohol , is an organic compound with the chemical formula C9H10O. It belongs to the class of chalcones, which are open-chain flavonoids. Chalcones exhibit diverse pharmacological properties, including antibacterial, antifungal, antioxidant, and anti-inflammatory effects. They have also found applications in materials science and organic solar cells .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis Techniques and X-ray Diffraction Studies: The compound 3-(4-Ethylphenyl)prop-2-en-1-ol has been synthesized using specific techniques involving 4-methoxy-2-hydroxyacetophenone and 4-ethylbenzaldehyde, characterized by spectroscopic methods, and confirmed via X-ray diffraction. It crystallizes in the triclinic crystal class, indicating its specific structural properties (Thippeswamy et al., 2011).
Chemical Interactions and Properties
- Hydrogen Bonding and Crystal Packing: Studies have shown the significance of N⋯π and O⋯π interactions in the crystal packing of related compounds, contributing to understanding the chemical and structural properties of 3-(4-Ethylphenyl)prop-2-en-1-ol derivatives (Zhang, Wu, & Zhang, 2011).
Applications in Technology
- Use in Organic Electronics: A derivative of this compound has shown potential in various applications such as organic light-emitting diodes (OLEDs), organic solar cells, and molecular gas sensors. This indicates the versatility and utility of 3-(4-Ethylphenyl)prop-2-en-1-ol in advanced technological applications (Khairul et al., 2020).
Catalysis
- Catalysis in Hydrocarbonylation: The compound has been involved in hydrocarbonylation processes, catalyzed by rhodium triethylphosphine complexes. This application in catalysis highlights its significance in chemical synthesis and industrial processes (Simpson et al., 1996).
Biomedical Research
- Investigations in Antiproliferative Activity: Some derivatives have been studied for their antiproliferative activity on human cell lines, indicating potential medicinal or pharmacological applications. These studies show how modifications of the compound could lead to significant biological effects (Ma et al., 2017).
Material Science
- Optical Nonlinear Properties: Chalcone derivatives, closely related to 3-(4-Ethylphenyl)prop-2-en-1-ol, have been explored for their optical nonlinear properties. These findings suggest potential applications in photonic devices and material science (Kumari et al., 2017).
Propiedades
IUPAC Name |
3-(4-ethylphenyl)prop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-2-10-5-7-11(8-6-10)4-3-9-12/h3-8,12H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTRWYSKMHZKOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 54509004 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(5-Bromo-4-methyl-2-pyridinyl)(methyl)amino]-1-ethanol](/img/structure/B1527787.png)

![2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-methyl-1-propanol](/img/structure/B1527789.png)
![2-[4-(5-Bromo-4-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1527791.png)




![2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol](/img/structure/B1527801.png)